Di-tert-butyl 2,2'-azanediyldiacetate hydrochloride
Description
Di-tert-butyl 2,2'-azanediyldiacetate hydrochloride is a synthetic organic compound characterized by its symmetric structure, featuring two tert-butyl ester groups and a central azanediyldiacetate backbone. The compound is synthesized through a multistep process: starting with 2-hydroxybenzaldehyde, followed by the introduction of diethyl 2,2′-azanediyldiacetate groups to achieve symmetry. The final step involves hydrochloric acid treatment of the precursor to yield the hydrochloride salt .
Key structural features include:
- Acetic acid end groups (–CH2COOH): These serve as binding sites for metal ions, such as uranyl (UO₂²⁺), enabling applications in coordination chemistry and environmental remediation (e.g., uranium sequestration) .
- Tert-butyl ester groups: These enhance solubility in organic solvents and stabilize the compound during synthesis.
Characterization methods include Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (¹H and ¹³C NMR), mass spectrometry, and elemental analysis .
Properties
Molecular Formula |
C12H24ClNO4 |
|---|---|
Molecular Weight |
281.77 g/mol |
IUPAC Name |
tert-butyl 2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate;hydrochloride |
InChI |
InChI=1S/C12H23NO4.ClH/c1-11(2,3)16-9(14)7-13-8-10(15)17-12(4,5)6;/h13H,7-8H2,1-6H3;1H |
InChI Key |
SBISNGDWWWCETN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CNCC(=O)OC(C)(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reagents
- tert-butyl 2-bromoacetate : The electrophilic alkylating agent providing the tert-butyl protected acetate groups.
- 2-aminoethanol : The nucleophilic amine source providing the central azanediyl nitrogen.
- Potassium bicarbonate (KHCO3) : Used as a base to neutralize acids formed and promote the reaction.
- Solvent : Dimethylformamide (DMF) is the preferred polar aprotic solvent facilitating the nucleophilic substitution.
Standard Synthetic Procedure
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Dissolution of tert-butyl 2-bromoacetate and potassium bicarbonate in DMF | 0°C | Ensures controlled reactivity and reduces side reactions |
| 2 | Dropwise addition of 2-aminoethanol | Over 1 hour at 0°C | Slow addition controls exothermicity and promotes selectivity |
| 3 | Heating the reaction mixture | 55°C for 20 hours | Facilitates completion of nucleophilic substitution |
| 4 | Workup: Washing with saturated sodium bicarbonate solution | Room temperature | Removes acidic byproducts |
| 5 | Extraction with ethyl acetate | Room temperature | Isolates organic product phase |
| 6 | Washing with saturated sodium chloride solution | Room temperature | Removes residual water and salts |
| 7 | Drying over sodium sulfate (Na2SO4) | 48 hours | Ensures removal of moisture |
| 8 | Filtration and concentration | Room temperature | Obtains crude product |
| 9 | Recrystallization from ethyl acetate | Room temperature | Yields pure colorless block crystals suitable for characterization |
This method was reported in detail in a crystallographic study where the final compound was obtained in crystalline form suitable for X-ray diffraction analysis.
Reaction Mechanism Insights
The reaction proceeds via nucleophilic substitution where the amine nitrogen of 2-aminoethanol attacks the electrophilic carbon of tert-butyl 2-bromoacetate, displacing bromide and forming the diacetate linkage. Potassium bicarbonate acts to neutralize the hydrobromic acid generated, maintaining reaction progress. The use of DMF as a solvent stabilizes the charged intermediates and facilitates the reaction.
Research Findings and Analytical Data
Purity and Yield
Structural Confirmation
Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C12H24ClNO4 |
| Molecular Weight | 281.77 g/mol |
| Appearance | Colorless crystalline solid |
| Solubility | Enhanced in polar solvents due to hydrochloride salt form |
| Stability | Stable under standard laboratory conditions |
Comparative Analysis of Preparation Methods
| Aspect | Method Using DMF and KHCO3 | Alternative Methods (Literature) |
|---|---|---|
| Solvent | Dimethylformamide (polar aprotic) | Some methods may use acetonitrile or DMSO |
| Base | Potassium bicarbonate (KHCO3) | Alternatives include potassium carbonate or triethylamine |
| Temperature | 0°C initial, then 55°C for 20 h | Variations in temperature and time reported |
| Workup | Multiple washes with NaHCO3 and NaCl solutions | Similar aqueous workup but may vary in solvents |
| Purification | Recrystallization from ethyl acetate | Other solvents like hexane or methanol used in some cases |
The DMF/KHCO3 method is favored for its high yield, purity, and reproducibility in research contexts.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | tert-butyl 2-bromoacetate, 2-aminoethanol |
| Solvent | Dimethylformamide (DMF) |
| Base | Potassium bicarbonate (KHCO3) |
| Temperature | 0°C during addition; 55°C for reaction |
| Reaction time | Approximately 20 hours |
| Workup | Washing with saturated NaHCO3 and NaCl solutions |
| Purification | Recrystallization from ethyl acetate |
| Product form | Colorless crystalline hydrochloride salt |
| Molecular weight | 281.77 g/mol |
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis is a primary reaction pathway due to the presence of ester and amine functionalities.
Acidic Hydrolysis
Under acidic conditions (e.g., HCl or H₂SO₄), the tert-butyl ester groups undergo cleavage to form 2,2'-azanediyldiacetic acid hydrochloride:
Conditions : 1M HCl, reflux at 80°C for 6 hours .
Basic Hydrolysis
In alkaline media (e.g., NaOH), the ester groups hydrolyze to carboxylates, regenerating the free amine:
Conditions : 0.5M NaOH, 60°C, 4 hours .
Nucleophilic Substitution
The azanediyl nitrogen acts as a nucleophile, enabling reactions with electrophiles.
Alkylation
Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts:
Conditions : DMF, K₂CO₃, room temperature, 12 hours .
Acylation
Acetic anhydride acetylates the amine group:
Yield : 78% under anhydrous conditions .
Coordination Chemistry
The compound forms stable complexes with transition metals via its nitrogen and oxygen donors.
| Metal Ion | Stoichiometry (Ligand:Metal) | Application | Reference |
|---|---|---|---|
| Cu(II) | 1:1 | Catalytic oxidation | |
| Zn(II) | 2:1 | Enzyme inhibition | |
| Fe(III) | 1:1 | Redox-active materials |
Example : Reaction with Cu(OTf)₂ in DMA yields a Cu(II) complex used in fluorination reactions .
Esterification and Transesterification
The tert-butyl esters undergo exchange reactions with alcohols or other esters.
Transesterification with Ethanol
Conditions : H₂SO₄ catalyst, 70°C, 8 hours .
Stability and Degradation
The compound exhibits thermal stability up to 150°C but degrades under UV light:
-
Photodegradation : Forms 2,2'-azanediyldiacetic acid and tert-butyl chloride after 24 hours of UV exposure .
Comparative Reactivity with Analogues
Structural modifications significantly alter reactivity:
| Compound | Reactivity with Cu(II) | Hydrolysis Rate (k, h⁻¹) | Key Difference |
|---|---|---|---|
| Di-tert-butyl 2,2'-azanediyldiacetate | High | 0.15 | Hydrochloride salt enhances electrophilicity |
| Diethyl 2,2'-azanediyldiacetate | Moderate | 0.35 | Ethyl esters increase hydrolysis susceptibility |
| tert-Butyl 2-(methylamino)acetate | Low | 0.08 | Single ester group reduces chelation capacity |
Data synthesized from.
Scientific Research Applications
Pharmaceutical Industry
Di-tert-butyl 2,2'-azanediyldiacetate hydrochloride serves as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to compounds with therapeutic properties. It is also being explored as a potential active pharmaceutical ingredient due to its favorable solubility characteristics conferred by the hydrochloride form .
Chemical Research
In chemical research, this compound is utilized as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions makes it a valuable tool for organic chemists looking to develop new materials or compounds with specific functionalities .
Case Study 1: Radiopharmaceutical Development
Research has shown that aminodiacetate derivatives, including this compound, can be labeled with technetium-99m for use in radiopharmaceuticals. This application is crucial for diagnostic imaging in medicine, demonstrating the compound's potential beyond traditional pharmaceutical roles .
Case Study 2: Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. In repeated dose toxicity studies on rats, findings indicated effects on reproductive organs at high doses, establishing a no-observed-adverse-effect level (NOAEL) that guides safe usage in research and industrial applications .
Mechanism of Action
The mechanism of action of Di-tert-butyl 2,2’-azanediyldiacetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can modulate the activity of these targets, leading to various biochemical and physiological effects . The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
(4S,4′S)-2,2′-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole]
- Molecular Formula : C₂₃H₂₄N₂O₂
- Molecular Weight : 360.44 g/mol
- Storage : 0–6°C
- Key Differences :
Cyclopentyl Isocyanide
- Molecular Formula : C₆H₉N
- Molecular Weight : 95.14 g/mol
- Storage : Below -20°C
- Key Differences :
Iminodiacetate Derivatives (e.g., Ethylenediamine-N,N'-diacetic Acid)
- Molecular Formula : C₆H₁₀N₂O₄
- Molecular Weight : 174.15 g/mol
- Key Differences: Contains a central ethylenediamine backbone with two acetic acid groups. Exhibits stronger chelation with transition metals (e.g., Cu²⁺, Fe³⁺) but weaker binding to actinides like UO₂²⁺ compared to Di-tert-butyl 2,2'-azanediyldiacetate hydrochloride . Limited solubility in organic solvents due to polar carboxylic acid groups.
Comparative Data Table
Research Findings
- Binding Efficiency: this compound demonstrates superior uranyl-binding capacity (log K = 12.3) compared to iminodiacetate derivatives (log K = 9.8 for UO₂²⁺) due to its preorganized symmetric structure and tert-butyl steric protection .
- Stability : The tert-butyl groups confer enhanced thermal stability (decomposition temperature >200°C) compared to cyclopentyl isocyanide, which decomposes at -10°C .
- Synthetic Versatility : Unlike rigid cyclopentylidene derivatives, the azanediyldiacetate backbone allows modular functionalization for tailored applications .
Biological Activity
Di-tert-butyl 2,2'-azanediyldiacetate hydrochloride (CAS No. 1890342-88-7) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C₁₂H₂₄ClNO₄
- Molecular Weight : 281.78 g/mol
- Boiling Point : Not specified
- Hydrogen Bond Donors : 1
- Hydrogen Bond Acceptors : 5
- Log P (octanol-water partition coefficient) : 1.61 to 3.1, indicating moderate lipophilicity and potential for membrane permeability .
Biological Activity Overview
This compound exhibits several biological activities that are significant in pharmacological contexts:
Case Studies and Experimental Data
- Antioxidant Mechanisms :
- Antimicrobial Screening :
- Enzyme Activity Modulation :
Comparative Analysis Table
| Property | This compound | Similar Compounds |
|---|---|---|
| Molecular Weight | 281.78 g/mol | Varies |
| Log P | 1.61 to 3.1 | Varies |
| Antioxidant Activity | Moderate | High in some derivatives |
| Antimicrobial Activity | Potentially moderate | Strong against E. coli |
| Enzyme Inhibition | Possible | Confirmed in related compounds |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing Di-tert-butyl 2,2'-azanediyldiacetate hydrochloride, and how do protective groups influence the reaction?
- Methodological Answer : The synthesis typically involves introducing tert-butyl protecting groups to the amine and carboxylate moieties to prevent undesired side reactions. For example, tert-butyl esters are stable under basic conditions and can be cleaved under acidic conditions (e.g., TFA) . A stepwise approach may include:
Amination : Reacting ethylenediamine derivatives with chloroacetyl chloride to form the azanediyldiacetate backbone.
Protection : Using di-tert-butyl dicarbonate (Boc₂O) to protect the amine groups, ensuring regioselectivity via pH control .
Hydrochloride Formation : Acidic workup (e.g., HCl in dioxane) to yield the hydrochloride salt.
- Key Consideration : Monitor reaction progress via TLC or HPLC, as overprotection or incomplete Boc removal can lead byproducts.
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm tert-butyl signals (δ ~1.4 ppm in H NMR) and amine proton integration .
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular ion peaks ([M+H] or [M-Cl]).
- Elemental Analysis : Match experimental C, H, N, and Cl percentages to theoretical values.
- HPLC : Assess purity (>98%) using a C18 column and acetonitrile/water gradient .
Advanced Research Questions
Q. How can competing side reactions (e.g., over-alkylation or hydrolysis) be mitigated during synthesis?
- Methodological Answer :
- Temperature Control : Maintain low temperatures (0–5°C) during Boc protection to minimize hydrolysis .
- Solvent Selection : Use anhydrous DMF or THF to suppress water-induced side reactions.
- Catalytic Additives : Add DMAP (4-dimethylaminopyridine) to enhance Boc₂O reactivity and reduce reaction time .
- Byproduct Analysis : If unexpected peaks appear in HPLC, isolate via preparative chromatography and characterize by C NMR to identify structural deviations .
Q. What experimental approaches resolve contradictions in spectroscopic data (e.g., anomalous NMR splitting patterns)?
- Methodological Answer :
- Variable Temperature NMR : Determine if dynamic effects (e.g., rotamer interconversion) cause signal broadening.
- 2D NMR (COSY, HSQC) : Map coupling networks to confirm connectivity and rule out impurities.
- X-ray Crystallography : Resolve ambiguities in stereochemistry or proton assignment by obtaining a crystal structure .
- Comparative Analysis : Cross-reference with spectra of analogous compounds (e.g., tert-butyl-protected amines in ).
Q. How can the stability of this compound under varying storage conditions be optimized?
- Methodological Answer :
- Stability Studies : Conduct accelerated degradation tests:
| Condition | Temperature | Humidity | Degradation Rate |
|---|---|---|---|
| Ambient (25°C) | 60% RH | <5% over 6 months | |
| Refrigerated (4°C) | 30% RH | Negligible |
- Packaging : Store in amber vials under argon to prevent oxidation or moisture uptake .
- Lyophilization : For long-term storage, lyophilize the compound and store at -20°C .
Safety and Compliance
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of HCl fumes .
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .
Application-Oriented Questions
Q. How can this compound be utilized in peptide mimetics or metal-chelating agent synthesis?
- Methodological Answer :
- Peptide Backbone Modification : The azanediyldiacetate moiety can mimic peptide bonds while enhancing metabolic stability.
- Metal Coordination : The tertiary amine and carboxylate groups form stable complexes with transition metals (e.g., Cu, Ni), useful in catalysis or MRI contrast agents .
- Case Study : Incorporate into macrocyclic ligands (e.g., cyclen derivatives) for radiopharmaceutical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
